molecular formula C13H19NO4 B13924976 tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate

tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate

Cat. No.: B13924976
M. Wt: 253.29 g/mol
InChI Key: RGVMKLQCUDPOIF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-hydroxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-hydroxyethyl)carbamate
  • tert-Butyl (3-hydroxyphenyl)carbamate
  • tert-Butyl (4-hydroxyphenyl)carbamate

Uniqueness

tert-Butyl (2-(3-hydroxyphenoxy)ethyl)carbamate is unique due to the presence of both a hydroxyphenoxy group and an ethylcarbamate moiety

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[2-(3-hydroxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-7-8-17-11-6-4-5-10(15)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,14,16)

InChI Key

RGVMKLQCUDPOIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)O

Origin of Product

United States

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